molecular formula C16H15N3OS B15335670 4-Amino-3-methyl-N-(6-methyl-2-benzothiazolyl)benzamide

4-Amino-3-methyl-N-(6-methyl-2-benzothiazolyl)benzamide

Cat. No.: B15335670
M. Wt: 297.4 g/mol
InChI Key: MHRAHZSDHJGZCC-UHFFFAOYSA-N
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Description

4-Amino-3-methyl-N-(6-methyl-2-benzothiazolyl)benzamide is a complex organic compound with a molecular formula of C16H15N3OS. This compound features a benzamide core substituted with an amino group, a methyl group, and a benzothiazole moiety.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-methyl-N-(6-methyl-2-benzothiazolyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzamides and benzothiazoles, which can be further utilized in different applications .

Scientific Research Applications

4-Amino-3-methyl-N-(6-methyl-2-benzothiazolyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-3-methyl-N-(6-methyl-2-benzothiazolyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzothiazole moiety is known to interact with various biological targets, leading to the inhibition of enzyme activity and disruption of cellular pathways. This makes the compound a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide
  • 4-Amino-3-methyl-N-(6-methyl-2-pyridyl)benzamide
  • 4-Amino-3-methyl-N-(6-methyl-2-thiazolyl)benzamide

Uniqueness

4-Amino-3-methyl-N-(6-methyl-2-benzothiazolyl)benzamide is unique due to the presence of the benzothiazole ring, which imparts distinct electronic and steric properties. This uniqueness allows it to interact differently with biological targets compared to its analogs, making it a valuable compound for specific applications in medicinal chemistry and material science .

Properties

Molecular Formula

C16H15N3OS

Molecular Weight

297.4 g/mol

IUPAC Name

4-amino-3-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide

InChI

InChI=1S/C16H15N3OS/c1-9-3-6-13-14(7-9)21-16(18-13)19-15(20)11-4-5-12(17)10(2)8-11/h3-8H,17H2,1-2H3,(H,18,19,20)

InChI Key

MHRAHZSDHJGZCC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=C(C=C3)N)C

Origin of Product

United States

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